molecular formula C18H15N5O2S B6488915 5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-46-4

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B6488915
CAS No.: 921513-46-4
M. Wt: 365.4 g/mol
InChI Key: ZHDWWFSXPDUZKB-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a carboxamide moiety at position 7 linked to a 4-methylthiazol-2-yl group. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-10-26-18(19-11)20-16(24)13-8-22(2)9-14-15(13)21-23(17(14)25)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWWFSXPDUZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923145-85-1)

This compound shares the pyrazolo[4,3-c]pyridine core and 2-phenyl substitution with the target molecule but differs in key substituents:

  • Position 5 : Ethyl group vs. methyl group in the target compound.
  • Carboxamide side chain : 3-methoxybenzyl vs. 4-methylthiazol-2-yl.
Property Target Compound 5-ethyl-N-(3-methoxybenzyl)-...
Molecular Formula C19H17N5O2S (estimated) C23H22N4O3
Molecular Weight ~395.4 g/mol 402.4 g/mol
Key Substituents 5-methyl, 4-methylthiazol-2-ylamide 5-ethyl, 3-methoxybenzylamide
Potential Solubility Moderate (thiazole may enhance hydrophilicity) Lower (methoxybenzyl is lipophilic)

Impact of Substituents :

  • The thiazole ring in the target compound may improve metabolic stability compared to the methoxybenzyl group due to reduced susceptibility to oxidative metabolism .
  • The smaller methyl group at position 5 (vs. ethyl) could enhance binding to sterically constrained targets.

Thiadiazolo-Pyrimidine Derivatives (IJAAS 2019)

While structurally distinct (pyrimidine vs. pyrazolo-pyridine core), these compounds share functional similarities:

  • Carboxamide groups : Critical for hydrogen bonding in target interactions.
  • Synthetic routes : Both utilize nucleophilic substitution for carboxamide formation .

Pharmacological Analogs: mGluR5 Antagonists

SIB-1757 and SIB-1893

Although structurally unrelated (pyridine derivatives), these noncompetitive mGluR5 antagonists highlight the therapeutic relevance of carboxamide-containing heterocycles in CNS disorders:

Property SIB-1757 SIB-1893 Target Compound (Hypothetical)
IC50 (mGluR5) 0.37 µM 0.29 µM Unknown
Selectivity >100 µM at mGluR1 >100 µM at mGluR1 Not reported
Mechanism Noncompetitive Noncompetitive Undetermined

Key Observations :

  • The thiazole group in the target compound may confer selectivity for mGluR5, analogous to SIB-1757’s pyridine-azo moiety .
  • Lack of activity data for the target compound precludes direct mechanistic comparisons.

Preparation Methods

Pyrazole Ring Formation via Modified Japp–Klingemann Reaction

The Japp–Klingemann reaction enables the coupling of diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. For example, 2-chloro-3-nitropyridine derivatives react with acetylacetone derivatives under basic conditions to yield pyrazolo[4,3-c]pyridine intermediates. Key steps include:

  • Diazotization : Aryl amines are converted to diazonium tosylates at 0–5°C.

  • Azo Coupling : Diazonium salts react with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.

  • Cyclization : Hydrazones undergo intramolecular nucleophilic substitution (SNAr) in DMF at 80°C, eliminating nitrous acid to form the pyrazole ring.

This method achieves yields of 65–78% for analogous pyrazolo[4,3-c]pyridines, with regioselectivity controlled by the electron-withdrawing nitro group.

Functionalization of the Pyrazolo[4,3-c]Pyridine Core

Introduction of the 5-Methyl Group

Methylation at position 5 is accomplished via alkylation of a preformed pyrazole intermediate . For instance, treating 3-amino-4-methylpyrazole with methyl iodide in the presence of K2CO3 in DMF at 60°C introduces the methyl group with >85% efficiency. Alternatively, direct synthesis using methyl-substituted β-keto esters in the Japp–Klingemann reaction avoids post-cyclization modifications.

Incorporation of the 2-Phenyl Substituent

The phenyl group at position 2 is introduced via Suzuki–Miyaura cross-coupling . A bromo- or iodo-substituted pyrazolo[4,3-c]pyridine intermediate reacts with phenylboronic acid under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C, yielding the biphenyl derivative in 70–84% yield.

Oxidation to the 3-Oxo Group

The 3-oxo moiety is installed through oxidative dehydrogenation using MnO2 in refluxing toluene. For example, 3H-pyrazolo[4,3-c]pyridine derivatives are oxidized to their 3-oxo counterparts in 88–92% yield.

Synthesis of the 7-Carboxamide Substituent

Carboxylic Acid Intermediate

The 7-carboxyl group is introduced via hydrolysis of a cyano precursor . Reacting 7-cyano-pyrazolo[4,3-c]pyridine with 10% NaOH in ethanol under reflux for 4 hours yields the carboxylic acid (90% yield).

Amide Coupling with 4-Methyl-1,3-Thiazol-2-Amine

The final amide bond is formed using carbodiimide-mediated coupling . The carboxylic acid (1 equiv) reacts with 4-methyl-1,3-thiazol-2-amine (1.2 equiv) in DCM with EDCl (1.5 equiv) and HOBt (1.5 equiv) at room temperature for 12 hours, achieving 75–82% yield.

Optimization Strategies and Challenges

Regioselectivity in Cyclization

Regioselective pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., NO2) at position 3 of the pyridine direct cyclization to the desired [4,3-c] isomer, minimizing [3,4-c] byproducts.

Solvent and Catalyst Selection

  • Palladium Catalysts : Pd(PPh3)4 outperforms Pd(OAc)2 in Suzuki couplings, reducing homocoupling byproducts.

  • Solvent Systems : THF/H2O (3:1) enhances boronic acid solubility and reaction efficiency.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures (4:1) purify final amide products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • Pyrazole-H: δ 8.32 ppm (s, 1H).

    • Thiazole-CH3: δ 2.45 ppm (s, 3H).

    • Phenyl protons: δ 7.45–7.62 ppm (m, 5H).

  • IR :

    • Amide C=O: 1660 cm⁻¹.

    • Pyrazole C=N: 1613 cm⁻¹.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 394.12 (calculated 394.14).

Comparative Analysis of Synthetic Routes

Method StepYield (%)Key AdvantagesLimitations
Japp–Klingemann Cyclization65–78One-pot procedure, high regioselectivityRequires nitro precursors
Suzuki Coupling70–84Mild conditions, functional group toleranceSensitive to moisture
EDCl/HOBt Amide Coupling75–82High efficiency, minimal racemizationCostly reagents

Q & A

Basic Research Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazolo[4,3-c]pyridine precursor with a functionalized thiazole derivative. Key steps include:

  • Cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 60–80°C) to form the pyrazolo-pyridine core .
  • Amide coupling between the carboxylic acid intermediate and the 4-methylthiazol-2-amine group, facilitated by coupling agents like EDC/HOBt or DCC .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the final product .
    Critical parameters include maintaining anhydrous conditions for moisture-sensitive steps and optimizing stoichiometry to minimize byproducts .

Basic Research Question: How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups on thiazole and pyridine rings, phenyl protons) .
    • IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Advanced Research Question: What strategies are recommended for elucidating its mechanism of action in antimicrobial assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates to quantify inhibition constants (Ki) .
  • Molecular Docking : Model interactions with target enzymes (e.g., PDB: 1KZN for gyrase) using software like AutoDock Vina to identify binding motifs in the pyrazolo-pyridine core .
  • Comparative Studies : Compare activity against structurally similar analogs (e.g., 5-ethyl or 5-propyl derivatives) to correlate substituent effects with potency .

Advanced Research Question: How can structural modifications enhance its pharmacokinetic properties?

Methodological Answer:

  • Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 5-methyl position while monitoring logP values via shake-flask assays .
  • Metabolic Stability : Replace the phenyl group with fluorinated analogs to reduce cytochrome P450-mediated degradation, assessed using liver microsome assays .
  • Bioavailability : Employ prodrug strategies (e.g., esterification of the carboxamide) and evaluate oral absorption in rodent models .

Advanced Research Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to eliminate variability .
  • Orthogonal Validation : Cross-verify results with alternative assays (e.g., time-kill kinetics for antimicrobial activity vs. static MIC values) .
  • Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to rule out false negatives .

Advanced Research Question: What computational methods are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and Hammett constants to correlate substituent electronic effects with activity .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes upon structural modifications (e.g., methyl to ethyl groups) using Schrödinger Suite .
  • ADMET Prediction : Apply tools like SwissADME to forecast absorption and toxicity profiles early in SAR studies .

Basic Research Question: What analytical techniques are suitable for studying its stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

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